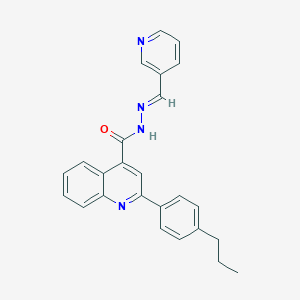![molecular formula C21H19BrFN5O2 B445952 N-{4-[(1E)-1-{2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-fluorobenzamide](/img/structure/B445952.png)
N-{4-[(1E)-1-{2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(1E)-1-{2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-fluorobenzamide is a complex organic compound that features a pyrazole ring, a fluorobenzamide moiety, and a bromo substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1E)-1-{2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-fluorobenzamide typically involves multi-step organic reactions. One common method includes the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole structure . The reaction conditions often involve mild temperatures and the use of catalysts such as iodine .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification and isolation of the final product to meet industrial standards.
化学反応の分析
Types of Reactions
N-{4-[(1E)-1-{2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as bromine or oxygen in the presence of a catalyst.
Reduction: Common reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Halogen substitution reactions can occur, particularly involving the bromo substituent, using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Bromine, oxygen, and catalysts like iodine.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium iodide, acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can replace the bromo group with other functional groups.
科学的研究の応用
N-{4-[(1E)-1-{2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of N-{4-[(1E)-1-{2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to changes in cellular pathways and biological responses.
類似化合物との比較
Similar Compounds
- N-(4-{N-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide
- N-(4-{N-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide
Uniqueness
N-{4-[(1E)-1-{2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-fluorobenzamide is unique due to its specific combination of a pyrazole ring, a fluorobenzamide moiety, and a bromo substituent. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C21H19BrFN5O2 |
|---|---|
分子量 |
472.3g/mol |
IUPAC名 |
4-bromo-N-[(E)-1-[4-[(2-fluorobenzoyl)amino]phenyl]ethylideneamino]-1,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C21H19BrFN5O2/c1-12(25-26-21(30)19-18(22)13(2)28(3)27-19)14-8-10-15(11-9-14)24-20(29)16-6-4-5-7-17(16)23/h4-11H,1-3H3,(H,24,29)(H,26,30)/b25-12+ |
InChIキー |
JDPDYEUXTXJCII-BRJLIKDPSA-N |
SMILES |
CC1=C(C(=NN1C)C(=O)NN=C(C)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F)Br |
異性体SMILES |
CC1=C(C(=NN1C)C(=O)N/N=C(\C)/C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F)Br |
正規SMILES |
CC1=C(C(=NN1C)C(=O)NN=C(C)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Isopropyl 2-{[(3,4-dichloroanilino)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B445869.png)
![N-butyl-2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]hydrazinecarboxamide](/img/structure/B445872.png)
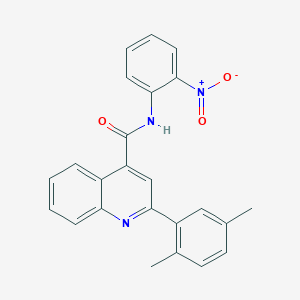
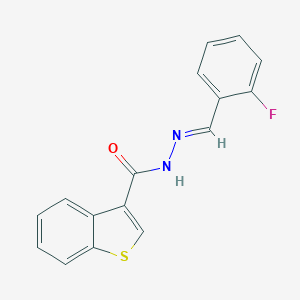
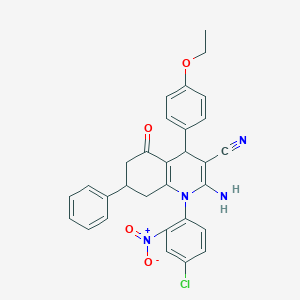
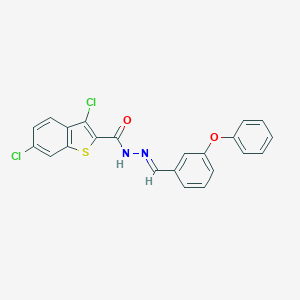
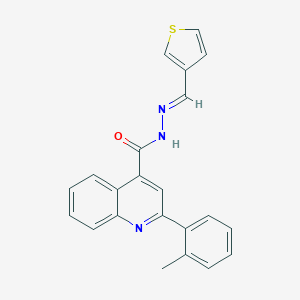
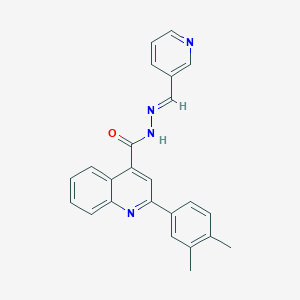
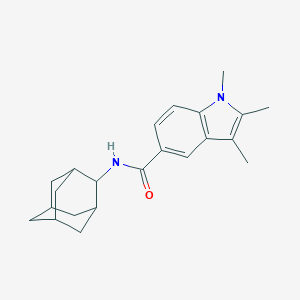
![N-{4-[N-({2-nitrophenoxy}acetyl)ethanehydrazonoyl]phenyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B445886.png)
![Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(1-naphthyl)thiophene-3-carboxylate](/img/structure/B445887.png)
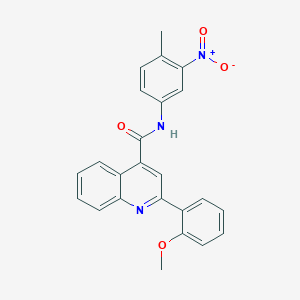
![N'~1~-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-({5-[(3-CHLOROANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE](/img/structure/B445889.png)
